molecular formula C10H12ClNS B2362051 4-Chloro-3-[(cyclopropylmethyl)sulfanyl]aniline CAS No. 1511522-12-5

4-Chloro-3-[(cyclopropylmethyl)sulfanyl]aniline

Cat. No.: B2362051
CAS No.: 1511522-12-5
M. Wt: 213.72
InChI Key: VJYPOUGLYALDMI-UHFFFAOYSA-N
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Description

4-Chloro-3-[(cyclopropylmethyl)sulfanyl]aniline is an organic compound with the molecular formula C10H12ClNS and a molecular weight of 213.73 g/mol It is characterized by the presence of a chloro group, a cyclopropylmethyl group, and a sulfanyl group attached to an aniline core

Scientific Research Applications

4-Chloro-3-[(cyclopropylmethyl)sulfanyl]aniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Safety and Hazards

The safety information for 4-Chloro-3-[(cyclopropylmethyl)sulfanyl]aniline includes several hazard statements: H315, H319, H335 . These indicate that the compound can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 . These statements provide guidance on how to handle the compound safely .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-[(cyclopropylmethyl)sulfanyl]aniline typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-chloroaniline and cyclopropylmethyl chloride.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

    Procedure: The 4-chloroaniline is reacted with cyclopropylmethyl chloride in the presence of a base and a suitable solvent, such as dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at an elevated temperature to ensure complete conversion.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-[(cyclopropylmethyl)sulfanyl]aniline undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.

    Substitution: The aniline group can undergo electrophilic substitution reactions, such as nitration or sulfonation, to introduce additional functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.

    Reduction: Lithium aluminum hydride, ether as a solvent.

    Substitution: Nitric acid for nitration, sulfuric acid for sulfonation.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of 4-cyclopropylmethylsulfanylaniline.

    Substitution: Formation of nitro or sulfonyl derivatives.

Mechanism of Action

The mechanism of action of 4-Chloro-3-[(cyclopropylmethyl)sulfanyl]aniline involves its interaction with specific molecular targets and pathways. The compound’s sulfanyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. Additionally, the chloro group may participate in halogen bonding interactions, further influencing the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-3-[(cyclopropylmethyl)sulfanyl]aniline is unique due to the presence of both the chloro and cyclopropylmethylsulfanyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various research applications.

Properties

IUPAC Name

4-chloro-3-(cyclopropylmethylsulfanyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNS/c11-9-4-3-8(12)5-10(9)13-6-7-1-2-7/h3-5,7H,1-2,6,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJYPOUGLYALDMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CSC2=C(C=CC(=C2)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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